molecular formula C13H22N2O2S2 B13704723 N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide

N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide

Cat. No.: B13704723
M. Wt: 302.5 g/mol
InChI Key: KUFZKOOBDPQMGE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N’-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide involves the reaction of acrylamide with a suitable precursor containing the propane-2,2-diylbis(sulfanediyl)bis(ethane-2,1-diyl) moiety. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N,N’-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide involves its ability to form covalent bonds with various substrates through its acrylamide groups. This allows it to crosslink with other molecules, forming stable networks and structures . The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.

Comparison with Similar Compounds

N,N’-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide can be compared with other similar compounds, such as:

The uniqueness of N,N’-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide lies in its specific structure, which imparts distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C13H22N2O2S2

Molecular Weight

302.5 g/mol

IUPAC Name

N-[2-[2-[2-(prop-2-enoylamino)ethylsulfanyl]propan-2-ylsulfanyl]ethyl]prop-2-enamide

InChI

InChI=1S/C13H22N2O2S2/c1-5-11(16)14-7-9-18-13(3,4)19-10-8-15-12(17)6-2/h5-6H,1-2,7-10H2,3-4H3,(H,14,16)(H,15,17)

InChI Key

KUFZKOOBDPQMGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(SCCNC(=O)C=C)SCCNC(=O)C=C

Origin of Product

United States

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